5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
Description
5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine is a synthetic adenosine derivative with strategic modifications at the 3' and 5' positions. The 5'-hydroxyl group is protected by a benzoyl group, a common strategy to enhance stability during oligonucleotide synthesis . The 3'-deoxy position is substituted with a diethoxyphosphoryl-methyl group, introducing both a phosphonate moiety and steric bulk.
Properties
CAS No. |
90012-84-3 |
|---|---|
Molecular Formula |
C22H28N5O7P |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O7P/c1-3-32-35(30,33-4-2)11-15-16(10-31-22(29)14-8-6-5-7-9-14)34-21(18(15)28)27-13-26-17-19(23)24-12-25-20(17)27/h5-9,12-13,15-16,18,21,28H,3-4,10-11H2,1-2H3,(H2,23,24,25)/t15-,16-,18-,21-/m1/s1 |
InChI Key |
AQKBRJPDHUBYCZ-BZSOYRFXSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
Canonical SMILES |
CCOP(=O)(CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of nucleophilic substitution reactions. The diethoxyphosphoryl group is introduced via phosphorylation reactions, and the benzoate group is attached through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base and benzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution at the purine base can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The diethoxyphosphoryl group may participate in phosphorylation reactions, affecting cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Characterization
- 31P-NMR : Expected chemical shift range: δ +15 to +20 ppm for diethoxyphosphoryl groups, distinct from phosphotriesters (δ -1 to +5 ppm) and phosphoramidites (δ +140 to +150 ppm) .
- 1H-NMR : The 3'-CH2-PO(OEt)2 group shows characteristic splitting patterns (e.g., doublets for methylene protons) and integration ratios.
Biological Activity
5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound features a benzoyl group at the 5' position and a diethoxyphosphoryl group at the 3' position, which are crucial for its biological interactions and efficacy.
Chemical Structure
The chemical structure of 5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine can be represented as follows:
This structure incorporates an adenosine backbone modified with phosphonate and benzoyl groups, enhancing its stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including nucleoside transporters and kinases. The diethoxyphosphoryl moiety is known to mimic the natural phosphate groups found in nucleotides, allowing it to interfere with nucleic acid metabolism.
Biological Activity Overview
Research has demonstrated several key biological activities associated with 5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine:
- Antiviral Activity : The compound has shown promising results in inhibiting viral replication in various studies. For instance, it has been evaluated against several RNA viruses, demonstrating significant antiviral effects.
- Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism involves the inhibition of specific kinases that are overactive in cancer cells.
Antiviral Studies
A study published in PubMed explored the antiviral potential of related phosphonated nucleosides, indicating that modifications at the 3' position can enhance activity against viral targets. The findings suggested that compounds similar to 5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine could potentially inhibit viral polymerases effectively .
Anticancer Activity
Recent research highlighted the compound's cytotoxicity against T-lymphoblastic cell lines, with IC50 values reported as low as 9 nM. This selectivity suggests a potential therapeutic window for treating specific cancers without affecting normal cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for introducing diethoxyphosphoryl groups into adenosine derivatives, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, phosphoramidate chemistry under anhydrous conditions with reagents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is common . Key steps include:
- Protection : Use of benzoyl or levulinyl groups to protect hydroxyl/amine functionalities during phosphorylation .
- Reaction Conditions : Anhydrous solvents (e.g., CH₂Cl₂), inert atmosphere (argon), and coupling agents like N,N-diisopropylethylamine .
- Purification : Column chromatography (silica gel, gradients of hexane/ethyl acetate) and HPLC for final purity validation .
Q. How are ¹H/¹³C NMR and mass spectrometry (MS) employed to confirm the structure of 5'-O-benzoyl-3'-modified adenosine analogs?
- Methodological Answer :
- NMR : Key signals include benzoyl protons (δ 7.4–8.1 ppm, aromatic), diethoxyphosphoryl methyl groups (δ 1.2–1.4 ppm), and adenosine H1′ (δ 6.1–6.3 ppm, doublet of doublets) . ³¹P NMR (δ 66–68 ppm) confirms phosphorylation .
- MS : ESI-MS in positive ion mode detects [M+H]⁺, with exact mass matching theoretical values (e.g., HRMS for C₁₇H₁₈N₂O₅P: ±0.005 Da error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted NMR data for diethoxyphosphoryl-modified adenosine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Conformational flexibility : Diethoxyphosphoryl groups may adopt multiple rotamers, splitting NMR signals . Use variable-temperature NMR to identify dynamic equilibria.
- Solvent effects : Acetone-d₆ vs. DMSO-d₆ can shift proton signals (e.g., H3′ in acetone: δ 5.55 ppm vs. DMSO: δ 5.75 ppm) .
- Validation : Compare with literature data for analogous compounds (e.g., 3′-O-acetyladenosine dimethyl phosphate ).
Q. What strategies optimize stereochemical control during the synthesis of 3′-deoxy-3′-phosphorylmethyl adenosine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (Ss,R)-configured sulfinyl esters) to direct phosphorylation stereochemistry .
- Protection-Deprotection : Temporary silyl protecting groups (e.g., 1,1,3,3-tetraisopropyldisiloxane) prevent undesired side reactions at the 3′-position .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one pathway (e.g., UV irradiation for allyl group dihydroxylation ).
Q. How does the diethoxyphosphoryl group influence enzymatic stability in antiviral or nucleotide analog studies?
- Methodological Answer :
- Phosphatase Resistance : The diethoxy group reduces hydrolysis by phosphatases compared to natural phosphate esters. Validate via:
- Enzymatic Assays : Incubate with alkaline phosphatase and monitor degradation via HPLC .
- Comparative Studies : Contrast stability with 3′-deoxy-3′-fluoroadenosine (e.g., CAS 75059-22-2 ).
- Biological Activity : Test inhibition of viral polymerases (e.g., HIV-1 RT) using triphosphate analogs synthesized via enzymatic phosphorylation (ADK/ATP systems) .
Data-Driven Research Questions
Q. What analytical techniques differentiate between regioisomers in phosphorylated adenosine derivatives?
- Methodological Answer :
- Tandem MS/MS : Fragmentation patterns (e.g., loss of PO₃Et₂ vs. benzoyl groups) distinguish 3′- vs. 5′-phosphorylation .
- 2D NMR : NOESY correlations (e.g., H3′ ↔ diethoxyphosphoryl protons) confirm substitution position .
Q. How can researchers validate the absence of residual protecting groups (e.g., benzoyl) in final products?
- Methodological Answer :
- LC-MS/MS : Monitor for benzoyl-related ions (m/z 105.07, [C₇H₅O]⁺) .
- ¹H NMR : Absence of aromatic proton signals (δ 7.8–8.1 ppm) post-deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
